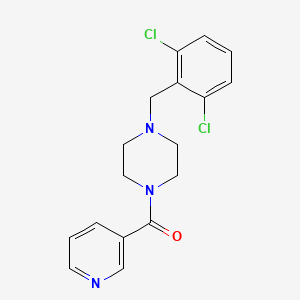![molecular formula C16H23NO2 B4654951 4-[3-(4-isopropylphenyl)propanoyl]morpholine](/img/structure/B4654951.png)
4-[3-(4-isopropylphenyl)propanoyl]morpholine
Vue d'ensemble
Description
4-[3-(4-isopropylphenyl)propanoyl]morpholine, also known as IPPM, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 4-[3-(4-isopropylphenyl)propanoyl]morpholine varies depending on the specific application. In cancer research, 4-[3-(4-isopropylphenyl)propanoyl]morpholine induces apoptosis by activating the caspase pathway and inhibiting the Akt/mTOR pathway. In pain management, 4-[3-(4-isopropylphenyl)propanoyl]morpholine activates the mu-opioid receptor in the brain, leading to analgesic effects. In neurological disorders, 4-[3-(4-isopropylphenyl)propanoyl]morpholine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-[3-(4-isopropylphenyl)propanoyl]morpholine has been found to have various biochemical and physiological effects, depending on the specific application. In cancer research, 4-[3-(4-isopropylphenyl)propanoyl]morpholine has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. In pain management, 4-[3-(4-isopropylphenyl)propanoyl]morpholine has been found to have analgesic effects and reduce inflammation. In neurological disorders, 4-[3-(4-isopropylphenyl)propanoyl]morpholine has been studied for its potential neuroprotective properties and ability to reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-[3-(4-isopropylphenyl)propanoyl]morpholine in lab experiments is its ability to selectively target cancer cells while sparing normal cells. Another advantage is its potential neuroprotective properties in neurological disorders. However, one limitation of 4-[3-(4-isopropylphenyl)propanoyl]morpholine is its relatively low solubility in water, which can affect its bioavailability and effectiveness.
Orientations Futures
For 4-[3-(4-isopropylphenyl)propanoyl]morpholine research include exploring its potential therapeutic properties in other fields, such as cardiovascular disease and autoimmune disorders. Additionally, further research is needed to optimize the synthesis method and improve the bioavailability of 4-[3-(4-isopropylphenyl)propanoyl]morpholine. Finally, more studies are needed to fully understand the mechanism of action and potential side effects of 4-[3-(4-isopropylphenyl)propanoyl]morpholine in different applications.
In conclusion, 4-[3-(4-isopropylphenyl)propanoyl]morpholine is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of 4-[3-(4-isopropylphenyl)propanoyl]morpholine in various fields of scientific research.
Applications De Recherche Scientifique
4-[3-(4-isopropylphenyl)propanoyl]morpholine has been studied for its potential therapeutic properties in various fields of scientific research, including cancer treatment, pain management, and neurological disorders. In cancer research, 4-[3-(4-isopropylphenyl)propanoyl]morpholine has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. In pain management, 4-[3-(4-isopropylphenyl)propanoyl]morpholine has been found to have analgesic effects by activating the opioid receptors in the brain. In neurological disorders, 4-[3-(4-isopropylphenyl)propanoyl]morpholine has been studied for its potential neuroprotective properties.
Propriétés
IUPAC Name |
1-morpholin-4-yl-3-(4-propan-2-ylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-13(2)15-6-3-14(4-7-15)5-8-16(18)17-9-11-19-12-10-17/h3-4,6-7,13H,5,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZJKJXRRUHNON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CCC(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Isopropylphenyl)-1-morpholinopropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



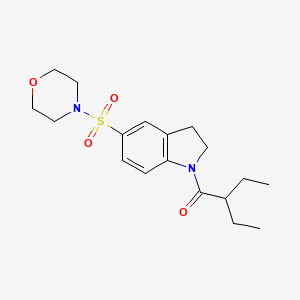


![N-{5-[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4654887.png)
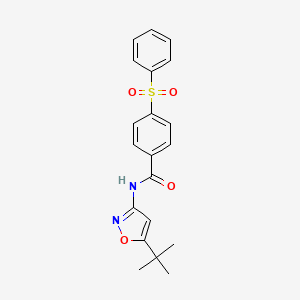
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4654906.png)

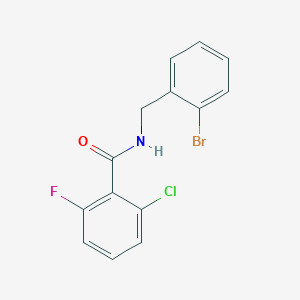
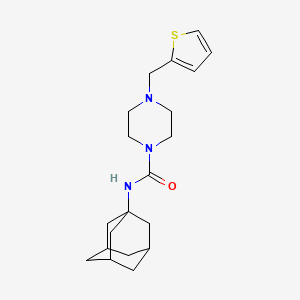
![methyl 2-({[2-(3-bromophenyl)-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4654930.png)
![6-cyclopropyl-N-(2,3-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4654946.png)
![2-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4654948.png)

